セネキシンB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

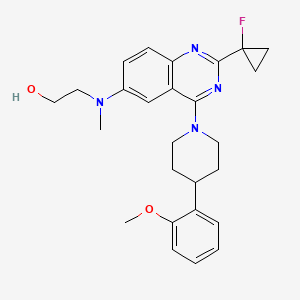

Senexin B, also known as BCD-115, is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) with potential antineoplastic and chemoprotective activities . Upon oral administration, Senexin B binds to and inhibits the activity of CDK8/19, which prevents activation of CDK8/19-mediated oncogenic signaling pathways, blocks selective transcription of certain tumor-promoting genes, and inhibits proliferation of CDK8/19-overexpressing tumor cells .

Synthesis Analysis

Senexins are potent and selective quinazoline inhibitors of CDK8/19 Mediator kinases. To improve their potency and metabolic stability, quinoline-based derivatives were designed through a structure-guided strategy based on the simulated drug-target docking model of Senexin A and Senexin B .Molecular Structure Analysis

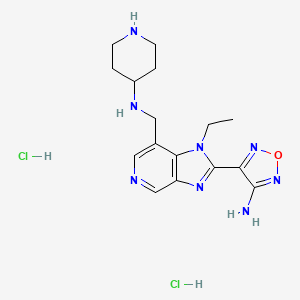

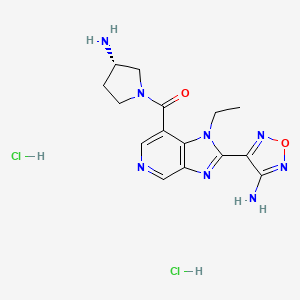

Senexin B has a molecular formula of C27H26N6O and a molecular weight of 450.5 g/mol . The IUPAC name for Senexin B is 4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile .Chemical Reactions Analysis

Senexin B is a potent inhibitor of CDK8/19, exhibiting inhibitory activity with high selectivity . It has been shown to inhibit phosphorylation of STAT5 S726 and STAT1 S727 in cancer cells in vitro .Physical And Chemical Properties Analysis

Senexin B is a solid compound with a molecular weight of 450.53 . It is soluble in DMSO .科学的研究の応用

炎症反応の抑制

セネキシンBは、単球における細菌およびウイルス誘発炎症反応を抑制することが判明しています {svg_1}. THP1およびU937細胞株、ならびにヒト末梢血由来単核細胞において、炎症性サイトカインの遺伝子発現誘導を阻止します {svg_2}. これにより、this compoundは、過剰な炎症を特徴とする病態の潜在的な治療薬となる可能性があります。

がん治療における放射線療法の増強

This compoundは、γ線照射と併用することで、対数増殖培養における結腸腺がん細胞株HCT116(p53完全)の死滅率を高めました {svg_3}. これは、細胞周期停止の予防と「老化」表現型の減少を伴っていました {svg_4}. これにより、this compoundは、がん治療における放射線療法の有効性を高める可能性があります。

乳がんにおける細胞増殖の抑制

This compoundは、エストロゲン含有培地中において、MCF-7、BT474、およびT47D-ER/Luc乳がん細胞の細胞増殖を濃度依存的に抑制することが判明しています {svg_5}. これにより、this compoundは、特定の種類の乳がんの潜在的な治療薬となる可能性があります。

幹細胞研究におけるβ細胞の誘導

幹細胞研究において、this compoundなどのCDK8/19阻害剤は、β細胞を効率的に誘導することが判明しています {svg_6}. 非変異原性ALK5阻害剤SB431542とCDK8/19阻害剤this compoundの併用療法により、ALK5iIIで観察されたものと比較して、in vitro細胞構成とin vivo有効性が同等なiPICが生成されました {svg_7}. これにより、this compoundは、幹細胞研究と治療において重要な役割を果たす可能性があります。

作用機序

Target of Action

Senexin B is a potent, highly water-soluble, and bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . These kinases are alternative enzymatic components of the kinase module associated with the transcriptional Mediator complex . They play a crucial role in regulating gene expression by phosphorylating transcription factors .

Mode of Action

Senexin B selectively inhibits CDK8 and CDK19 by binding to their ATP pockets . It inhibits CDK8 with IC50 values ranging from 24 to 50 nM, depending on the assay used . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM .

Biochemical Pathways

Senexin B plays a significant role in signal-induced transcriptional reprogramming . It has been found to reduce the induction of signal-responsive genes, indicating a pleiotropic role of Mediator kinases in signal-induced transcription . For instance, it has been shown to potentiate the induction of transcription by NFκB .

将来の方向性

生化学分析

Biochemical Properties

Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .

Cellular Effects

Senexin B has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Senexin B exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, Senexin B has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Senexin B vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .

Metabolic Pathways

Senexin B is involved in metabolic pathways that interact with CDK8 and CDK19 .

Transport and Distribution

Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .

Subcellular Localization

Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .

特性

IUPAC Name |

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADJTWHOAMTLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1449228-40-3 |

Source

|

| Record name | Senexin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENEXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)